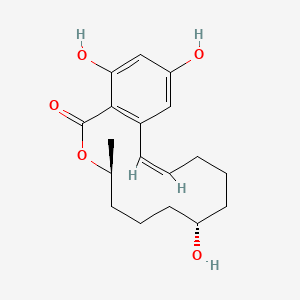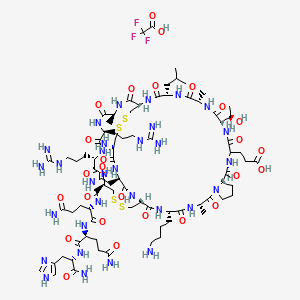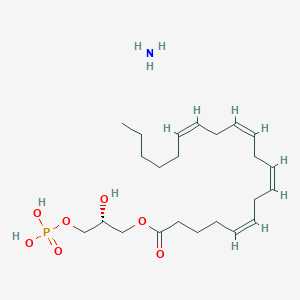
1-Arachidonoyl-sn-glycerol 3-phosphate (ammonium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azane;[(2R)-2-hydroxy-3-phosphonooxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is a complex organic compound that belongs to the class of phospholipids. This compound is characterized by its unique structure, which includes a phosphonooxypropyl group and a tetraenoate chain. It is commonly found in biological membranes and plays a crucial role in various biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Arachidonoyl-sn-glycerol 3-phosphate (ammonium) typically involves the esterification of a phosphonooxypropyl group with a tetraenoic acid. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, and the reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a multi-step process that includes the extraction of the necessary fatty acids from natural sources, followed by chemical modification to introduce the phosphonooxypropyl group. The process is optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Azane;[(2R)-2-hydroxy-3-phosphonooxypropyl] (5Z,8Z,11,14Z)-icosa-5,8,11,14-tetraenoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of hydroperoxides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phosphonooxypropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted phospholipids, each with distinct biochemical properties and applications.
科学的研究の応用
Azane;[(2R)-2-hydroxy-3-phosphonooxypropyl] (5Z,8Z,11,14Z)-icosa-5,8,11,14-tetraenoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of phospholipids in various chemical reactions.
Biology: The compound is essential in studying membrane dynamics and the role of phospholipids in cellular processes.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting membrane-associated diseases.
Industry: The compound is used in the formulation of various industrial products, including emulsifiers and surfactants.
作用機序
The mechanism of action of azane;[(2R)-2-hydroxy-3-phosphonooxypropyl] (5Z,8Z,11,14Z)-icosa-5,8,11,14-tetraenoate involves its incorporation into biological membranes, where it influences membrane fluidity and permeability. The compound interacts with various molecular targets, including membrane proteins and enzymes, modulating their activity and function. The pathways involved include signal transduction and lipid metabolism, which are crucial for maintaining cellular homeostasis.
類似化合物との比較
Similar Compounds
LysoPC (205 (5Z,8Z,11Z,14Z,17Z)): A lysophosphatidylcholine with a similar fatty acid chain but lacking the phosphonooxypropyl group.
ethyl (5Z,8Z,11Z,14Z,17Z)-icosapentaenoate: An ethyl ester of eicosapentaenoic acid with similar structural features but different functional groups.
Uniqueness
Azane;[(2R)-2-hydroxy-3-phosphonooxypropyl] (5Z,8Z,11,14Z)-icosa-5,8,11,14-tetraenoate is unique due to its specific combination of a phosphonooxypropyl group and a tetraenoate chain, which imparts distinct biochemical properties. This uniqueness makes it a valuable compound for studying membrane dynamics and developing therapeutic agents targeting membrane-associated processes.
特性
IUPAC Name |
azane;[(2R)-2-hydroxy-3-phosphonooxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39O7P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)29-20-22(24)21-30-31(26,27)28;/h6-7,9-10,12-13,15-16,22,24H,2-5,8,11,14,17-21H2,1H3,(H2,26,27,28);1H3/b7-6-,10-9-,13-12-,16-15-;/t22-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNJYFKSBIEJTA-PWZWHAFSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(COP(=O)(O)O)O.N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC[C@H](COP(=O)(O)O)O.N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42NO7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4S,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B8074672.png)
![5-bromo-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B8074695.png)
![a-[(Boc-amino)methyl]cyclohexaneacetic acid](/img/structure/B8074700.png)
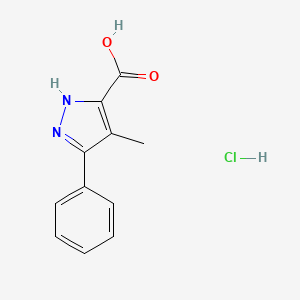
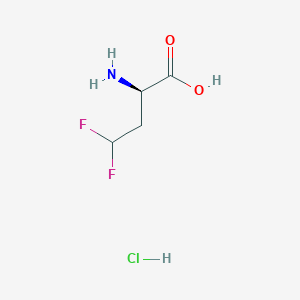
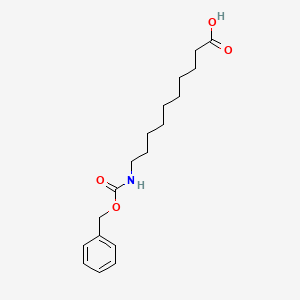
![[2-(Cbz-amino)methyl]-benzoic acid](/img/structure/B8074713.png)
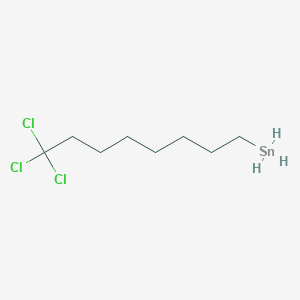
![Maytansine, N2'-[3-[[1-[[trans-4-[[[(5S)-5-amino-5-carboxypentyl]amino]carbonyl]cyclohexyl]methyl]-2,5-dioxo-3-pyrrolidinyl]thio]-1-oxopropyl]-N2'-deacetyl-](/img/structure/B8074723.png)
![[(11Z,13Z)-5-methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B8074730.png)
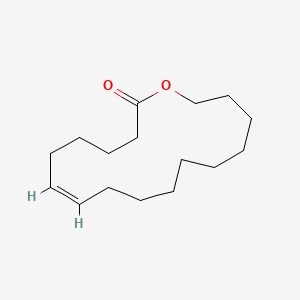
![(7S,9Z,11S,12S,13S,14R,15R,16R,17S,18S,19Z,21Z,26Z)-26-[[(4-cyclopentylpiperazin-1-yl)amino]methylidene]-2,13,15,17,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29)-heptaene-6,23,27-trione](/img/structure/B8074745.png)
